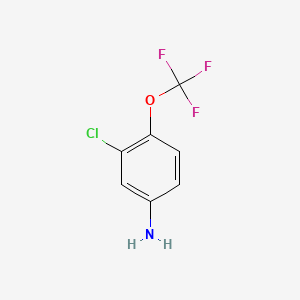

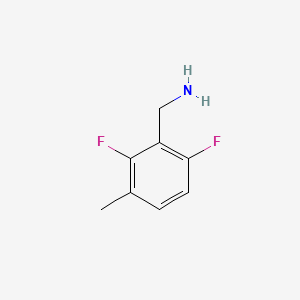

2,6-二氟-3-甲基苄胺

描述

2,6-Difluoro-3-methylbenzylamine is a compound that can be inferred to have a benzylamine structure with fluorine atoms substituted at the 2 and 6 positions of the benzene ring, and a methyl group at the 3 position. While the provided papers do not directly discuss 2,6-Difluoro-3-methylbenzylamine, they do provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of related fluorinated benzylamines and benzylamine derivatives, which can be used to infer properties of the compound .

Synthesis Analysis

The synthesis of related compounds often involves the reaction of amines with aldehydes or ketones. For example, dibenzo[b,h][1,6]naphthyridines were synthesized from 2-acetylaminobenzaldehyde and methyl ketones . Similarly, the addition of 2-aminobenzylamine to methyl trifluoropyruvate led to the formation of new fluorinated heterocycles . These methods suggest that the synthesis of 2,6-Difluoro-3-methylbenzylamine could potentially be achieved through a reaction involving a fluorinated benzaldehyde and a methylamine under suitable conditions.

Molecular Structure Analysis

The molecular structure of fluorinated benzylamines is influenced by the presence of fluorine atoms. For instance, the rotational spectrum of 2-fluorobenzylamine revealed the presence of stable conformers, with the global minimum conformer stabilized by an intramolecular hydrogen bond between the fluorine atom and the aminic group . This suggests that in 2,6-Difluoro-3-methylbenzylamine, the fluorine atoms could similarly influence the molecule's conformation and stability.

Chemical Reactions Analysis

Fluorinated benzylamines can participate in various chemical reactions. The synthesis of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride involved the reaction of a pentafluorobenzyl bromide with N-hydroxyphthalimide . This indicates that fluorinated benzylamines can be used as intermediates in the synthesis of other fluorinated compounds. The reactivity of 2,6-Difluoro-3-methylbenzylamine would likely be influenced by the electron-withdrawing effects of the fluorine atoms and the electron-donating effect of the methyl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzylamines are affected by the fluorine substitution. The ortho-effect in 2-amino- and 2-methylaminobenzylidyne trifluoride was discussed in terms of steric factors and intramolecular hydrogen bonding . Additionally, the presence of fluorine can lead to unique aggregation patterns and complex C–F/C–H disorder, as seen in a study of difluorobenzene derivatives . These findings suggest that 2,6-Difluoro-3-methylbenzylamine would exhibit distinct physical and chemical properties due to the influence of the fluorine atoms and the methyl group on its molecular structure.

科学研究应用

环酰胺中的分子内相互作用

一项研究聚焦于从α-甲基苄胺衍生的环酰胺的结构分析,该化合物在结构上与2,6-二氟-3-甲基苄胺相关,突显了分子内氢键相互作用的重要性。这些相互作用对这些化合物在溶液和固态中的空间排列至关重要(Sandoval‐Lira等,2015)。

手性富集化合物的合成

在不对称合成领域,(S)-α-甲基苄胺已被用作合成某些化合物对映体的手性辅助剂。这说明了相关化合物,如2,6-二氟-3-甲基苄胺,在合成手性富集分子方面的潜在应用,这对于新药物和化学品的开发具有重要意义(Ziółkowski等,1999)。

有机合成中的非均相氧化剂

使用N-甲基苄胺合成的N-甲基苄铵氟铬酸盐(VI)展示了苄胺衍生物在制备有机合成中选择性和高效氧化剂方面的实用性。这暗示了2,6-二氟-3-甲基苄胺在开发新型氧化剂中的潜在应用(Kassaee et al., 2004)。

有机反应中的对映选择性加成

从苄胺衍生物中衍生的光学活性氨基萘酚已被发现能催化芳基醛的对映选择性乙基化反应。这一发现强调了苄胺衍生物在催化重要有机反应中的作用,暗示了2,6-二氟-3-甲基苄胺可能具有类似的应用(Liu et al., 2001)。

安全和危害

2,6-Difluoro-3-methylbenzylamine is classified as a non-combustible solid . It’s important to handle this compound with care as it can cause severe skin burns and eye damage . It may also cause respiratory irritation . Therefore, it’s recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

属性

IUPAC Name |

(2,6-difluoro-3-methylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N/c1-5-2-3-7(9)6(4-11)8(5)10/h2-3H,4,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARYISIHEKZVZMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378911 | |

| Record name | 2,6-Difluoro-3-methylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Difluoro-3-methylbenzylamine | |

CAS RN |

261763-42-2 | |

| Record name | 2,6-Difluoro-3-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261763-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Difluoro-3-methylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

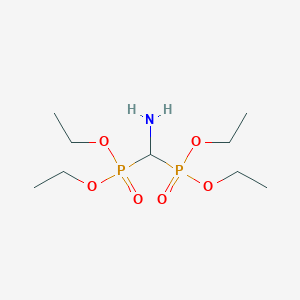

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

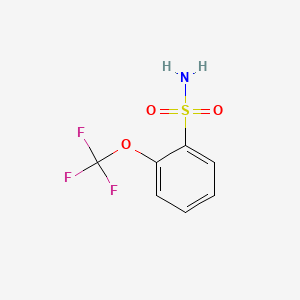

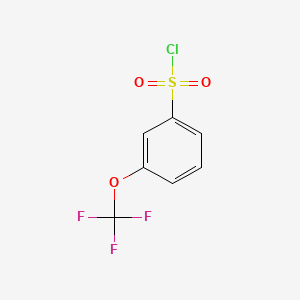

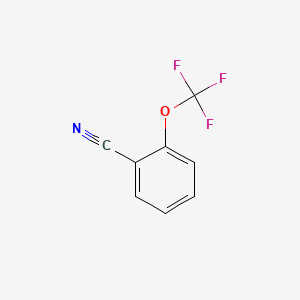

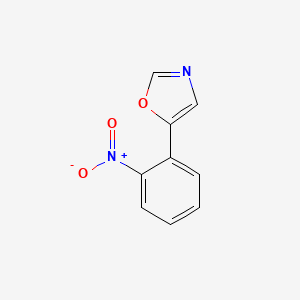

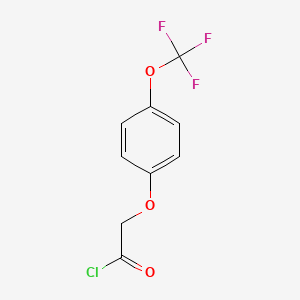

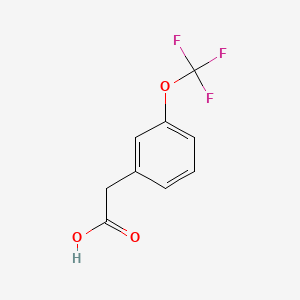

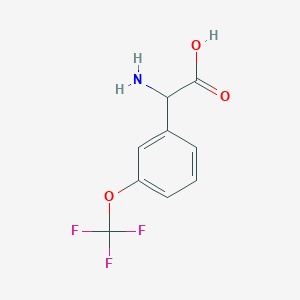

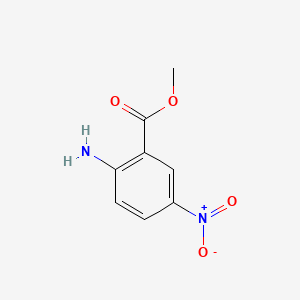

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。